3-Hydroxyscopoletin 3-Hydroxyscopoletin
Brand Name: Vulcanchem
CAS No.: 127861-47-6
VCID: VC21172345
InChI: InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3
SMILES: COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol

3-Hydroxyscopoletin

CAS No.: 127861-47-6

Cat. No.: VC21172345

Molecular Formula: C10H8O5

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyscopoletin - 127861-47-6

Specification

CAS No. 127861-47-6
Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
IUPAC Name 3,7-dihydroxy-6-methoxychromen-2-one
Standard InChI InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3
Standard InChI Key OYTFXDXDHQVNQJ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O
Canonical SMILES COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O

Introduction

Chemical Structure and Properties

3-Hydroxyscopoletin is derived from scopoletin (7-hydroxy-6-methoxy-2H-1-benzopyran-2-one) with an additional hydroxyl group at position 3 of the coumarin ring. While scopoletin itself is a naturally occurring coumarin found in various medicinal plants, 3-hydroxyscopoletin is a novel compound created through chemical synthesis .

The base structure of scopoletin (from which 3-hydroxyscopoletin is derived) has the following properties:

PropertyValue
Chemical FormulaC₁₀H₈O₄ (scopoletin) / C₁₀H₈O₅ (3-hydroxyscopoletin)
Molecular Weight192.1681 g/mol (scopoletin) / 208.1675 g/mol (3-hydroxyscopoletin)
Melting Point203-205 °C (scopoletin)
Physical FormCrystalline powder (scopoletin)
ColorBeige (scopoletin)
SolubilitySlightly soluble in water; soluble in chloroform, ethyl acetate, and methanol when heated (scopoletin)

The addition of the hydroxyl group at the 3-position likely alters these physicochemical properties, potentially increasing polarity and hydrogen bonding capacity compared to scopoletin .

Synthesis Methodology

The most significant breakthrough regarding 3-hydroxyscopoletin relates to its synthesis. Prior to the development reported in the research, 3-hydroxylation of coumarin rings was only possible using biological systems involving cytochrome P-450 enzymes .

Chemical Synthesis Approach

Researchers successfully developed a purely chemical system for direct 3-hydroxylation of the coumarin ring using a Cu²⁺-ascorbic acid-O₂ system. This innovative approach yielded two novel compounds: 3-hydroxyscopoletin and 3-hydroxyisoscopoletin .

The synthesis methodology represented a significant advancement in coumarin chemistry for several reasons:

  • It eliminated the need for complex enzymatic systems

  • It offered a more controlled and potentially scalable synthesis route

  • It opened possibilities for industrial production of 3-hydroxylated coumarins

This synthetic pathway might be represented as:

Scopoletin + Cu²⁺ + Ascorbic acid + O₂ → 3-Hydroxyscopoletin

Biological Activities

The hydroxylation at the 3-position of scopoletin dramatically enhances its biological activities, particularly its enzyme inhibitory properties .

Enzyme Inhibition Properties

3-Hydroxyscopoletin demonstrates remarkable inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes and allergic reactions . The inhibition of 5-LOX has significant implications for treating various inflammatory conditions.

CompoundEnzyme TargetRelative Inhibitory Potency
3-Hydroxyscopoletin5-LipoxygenaseHigh
Scopoletin5-LipoxygenaseLower than 3-hydroxyscopoletin
3-Hydroxyumbelliferoneα-D-GlucosidaseHigh

Comparison with Parent Compound and Related Derivatives

Understanding how 3-hydroxyscopoletin compares to its parent compound and other related derivatives provides valuable insight into structure-activity relationships.

Structural Comparison

The key structural difference between scopoletin and 3-hydroxyscopoletin is the additional hydroxyl group at position 3 of the coumarin ring. This seemingly minor modification significantly impacts the compound's biological activity profile .

Activity Profile Comparison

ActivityScopoletin3-Hydroxyscopoletin
5-Lipoxygenase InhibitionPresentSignificantly enhanced
AntimicrobialPresentNot specifically reported
Anti-inflammatoryPresentPotentially enhanced due to 5-LOX inhibition
AntioxidantPresentNot specifically reported

Comparative Analysis with Other Hydroxycoumarins

While 3-hydroxyscopoletin demonstrates high inhibitory potency for 5-lipoxygenase, another novel compound mentioned in the research, 3-hydroxyumbelliferone, shows high inhibitory potency for α-D-glucosidase . This suggests that different hydroxylation patterns on coumarin rings can yield compounds with varying enzyme selectivity.

CompoundPrimary Enzyme TargetPotential Therapeutic Application
3-Hydroxyscopoletin5-LipoxygenaseAnti-inflammatory conditions
3-Hydroxyumbelliferoneα-D-GlucosidaseAntidiabetic applications

This differential enzyme targeting demonstrates the importance of specific hydroxylation patterns in determining the biological activity profile of coumarin derivatives.

Future Research Directions

The discovery and characterization of 3-hydroxyscopoletin open several avenues for future research:

Structure-Activity Relationship Studies

Further exploration of how modifications to the 3-hydroxyscopoletin structure affect its biological activities could yield even more potent or selective compounds .

Optimization for Drug Development

Research into improving pharmacokinetic properties, reducing potential toxicity, and enhancing bioavailability would be essential steps toward developing 3-hydroxyscopoletin-based therapeutic agents.

Expanded Biological Activity Screening

Given the wide range of activities demonstrated by scopoletin, comprehensive screening of 3-hydroxyscopoletin for additional biological activities could reveal further therapeutic applications.

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